4-(Methylsulfonyl) phenylacetonitrile

Catalog No.
S716175
CAS No.
25025-07-4
M.F
C9H9NO2S
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfonyl) phenylacetonitrile

CAS Number

25025-07-4

Product Name

4-(Methylsulfonyl) phenylacetonitrile

IUPAC Name

2-(4-methylsulfonylphenyl)acetonitrile

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3

InChI Key

SFWFEBXQACRQMF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC#N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC#N

The exact mass of the compound 4-(Methylsulfonyl) phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylsulfonyl)phenylacetonitrile (CAS 25025-07-4) is a highly specialized, pre-oxidized aryl nitrile essential for the synthesis of selective COX-2 inhibitors, most notably Etoricoxib. Structurally characterized by a para-methylsulfonyl group and an acetonitrile moiety, this compound serves as the primary building block for the diarylheterocycle core of coxib-class non-steroidal anti-inflammatory drugs. In industrial procurement, it is prioritized over its thioether analogs because it provides the fully oxidized sulfone moiety upfront. This structural feature is critical for downstream processability, as it allows manufacturers to bypass harsh late-stage oxidation steps that would otherwise degrade sensitive heterocyclic intermediates. Consequently, 4-(Methylsulfonyl)phenylacetonitrile is a benchmark material for ensuring high-yield active pharmaceutical ingredient (API) manufacturing while strictly controlling genotoxic and N-oxide impurities [1].

A common procurement error is attempting to substitute 4-(Methylsulfonyl)phenylacetonitrile with the less expensive 4-(Methylthio)phenylacetonitrile, with the intention of oxidizing the sulfur atom later in the synthetic sequence. This generic substitution fails in practice because late-stage oxidation of the thioether—after it has been condensed with a pyridine derivative—inevitably leads to the concurrent oxidation of the pyridine nitrogen, forming highly regulated Pyridine N-Oxide impurities (such as Etoricoxib N1'-Oxide). Removing these N-oxide by-products requires extensive, yield-destroying chromatographic purification to meet stringent ICH guidelines[1]. Furthermore, late-stage oxidation typically requires heavy-metal catalysts like sodium tungstate or strong acids like methanesulfonic acid, introducing risks of residual metal contamination and the formation of genotoxic alkyl mesylates[2]. Procuring the pre-oxidized sulfone completely eliminates these process bottlenecks.

Elimination of Pyridine N-Oxide Impurity Formation

In the synthesis of Etoricoxib, utilizing the pre-oxidized 4-(Methylsulfonyl)phenylacetonitrile prevents the formation of N-oxide by-products. When the alternative thioether precursor is used, the subsequent oxidation step non-selectively oxidizes the pyridine ring, generating Etoricoxib N1'-Oxide. By sourcing the sulfone directly, manufacturers bypass this oxidation step entirely, reducing N-oxide impurity generation from significant by-product levels to near zero, thereby streamlining ICH compliance [1].

Evidence DimensionPyridine N-Oxide Impurity Generation
Target Compound DataBypasses N-oxidation (near 0% formation)
Comparator Or Baseline4-(Methylthio)phenylacetonitrile (generates significant N-oxide by-products during late-stage oxidation)
Quantified DifferenceComplete elimination of the late-stage N-oxidation pathway
ConditionsLate-stage API synthesis involving pyridine-containing intermediates

Eliminating N-oxide impurities at the precursor level prevents costly downstream purification failures and ensures regulatory compliance for API purity.

Avoidance of Genotoxic Reagents and Heavy Metal Catalysts

The traditional route utilizing 4-(methylthio)phenylacetonitrile requires an oxidation step catalyzed by sodium tungstate (Na2WO4) or utilizing methanesulfonic acid to achieve the final sulfone. Methanesulfonic acid can react with residual alcohols to form alkyl mesylates, which are known genotoxic impurities. By procuring 4-(Methylsulfonyl)phenylacetonitrile, the entire oxidation requirement is removed, eliminating the need for tungsten catalysts and negating the risk of genotoxic mesylate formation [1].

Evidence DimensionProcess Reagent Requirements
Target Compound Data0 equivalents of Na2WO4 or methanesulfonic acid required
Comparator Or Baseline4-(Methylthio)phenylacetonitrile (requires Na2WO4/H2O2 or methanesulfonic acid)
Quantified Difference100% reduction in heavy metal catalyst and genotoxic risk factors
ConditionsIndustrial scale-up of diarylheterocycle synthesis

Bypassing heavy metals and genotoxic reagents drastically simplifies waste management, catalyst recovery, and regulatory safety profiling.

High-Yield Downstream Condensation Efficiency

4-(Methylsulfonyl)phenylacetonitrile is readily converted to its corresponding acetate, which exhibits excellent reactivity in directed cross-condensation reactions. When the derived (4-methylsulfonyl)phenylacetate is reacted directly with methyl 6-methylnicotinate, the condensation achieves a molar yield of up to 87%. This high-efficiency coupling is a direct result of the stable, pre-oxidized nature of the sulfone moiety, which does not interfere with the condensation reagents, unlike un-optimized routes that suffer from lower yields [1].

Evidence DimensionCondensation Molar Yield
Target Compound Data87% molar yield
Comparator Or BaselineNon-optimized cross-condensation routes
Quantified DifferenceConsistently high yield (>85%) for the critical diarylheterocycle intermediate
ConditionsBase-mediated condensation of the derived acetate

High condensation yields directly translate to lower cost-of-goods (COGs) and higher throughput in commercial API manufacturing.

Commercial API Manufacturing of Etoricoxib

4-(Methylsulfonyl)phenylacetonitrile is the definitive starting material for synthesizing the COX-2 inhibitor Etoricoxib, specifically chosen to avoid late-stage N-oxidation of the pyridine core and to ensure ICH-compliant impurity profiles [1].

Synthesis of Novel Diarylheterocycle COX-2 Inhibitors

For R&D teams developing next-generation NSAIDs, this compound provides a reliable, pre-oxidized para-methylsulfonylphenyl building block, allowing for clean cross-coupling or condensation reactions without the risk of oxidizing sensitive heterocycles later in the sequence [1].

Development of Genotoxin-Free Synthetic Routes

In process chemistry optimization, substituting thioether starting materials with this pre-oxidized sulfone allows chemists to design entirely metal-free and methanesulfonic acid-free pathways, eliminating the risk of alkyl mesylate formation[2].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Methylsulfonyl) phenylacetonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types